molecular formula C14H15FO B3006579 {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone CAS No. 1198168-90-9

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone

Cat. No.: B3006579
CAS No.: 1198168-90-9
M. Wt: 218.271
InChI Key: PTUQUROZVZXYQT-UHFFFAOYSA-N
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Description

{Bicyclo[221]heptan-2-yl}(2-fluorophenyl)methanone is an organic compound with the molecular formula C14H15FO It is characterized by a bicyclo[221]heptane ring system attached to a 2-fluorophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, which can be achieved through various methods, including oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {Bicyclo[2.2.1]heptan-2-yl}(4-fluorophenyl)methanone
  • {Bicyclo[2.2.1]heptan-2-yl}(2-chlorophenyl)methanone
  • {Bicyclo[2.2.1]heptan-2-yl}(2-bromophenyl)methanone

Uniqueness

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO/c15-13-4-2-1-3-11(13)14(16)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUQUROZVZXYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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